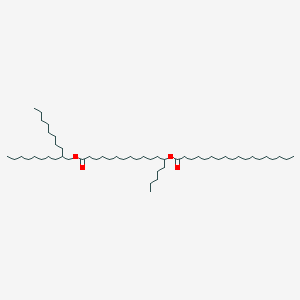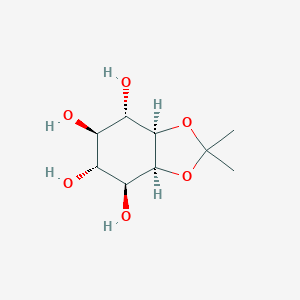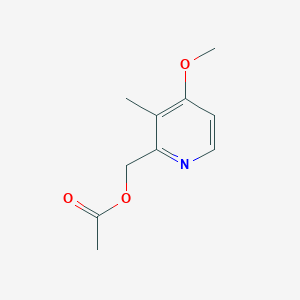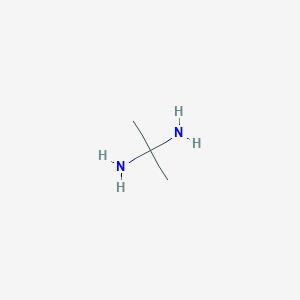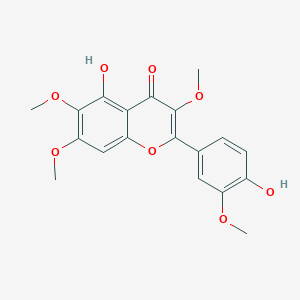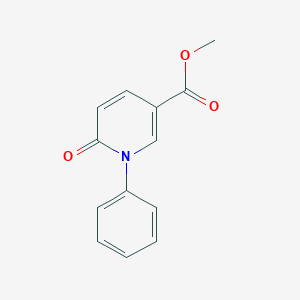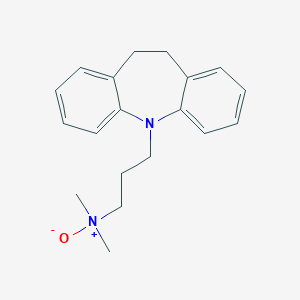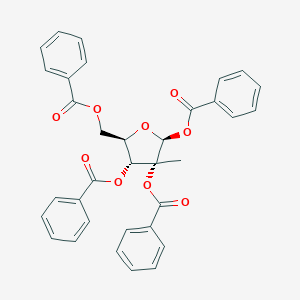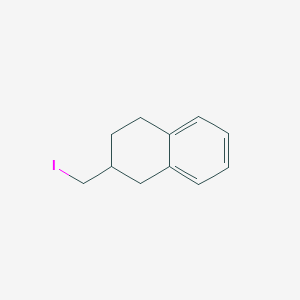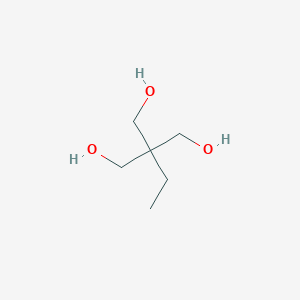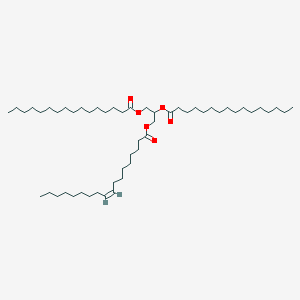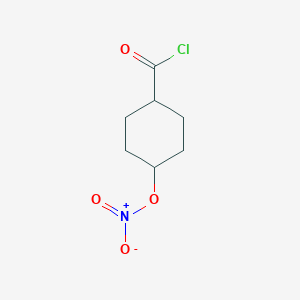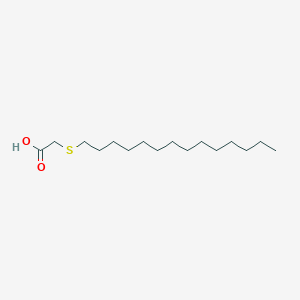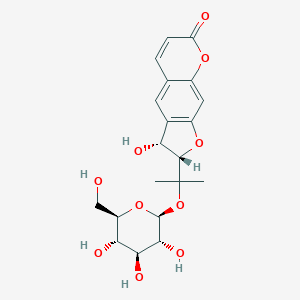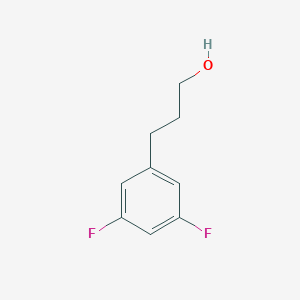
3-(3,5-Difluorophenyl)propan-1-ol
Übersicht
Beschreibung
3-(3,5-Difluorophenyl)propan-1-ol, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPP is a chiral alcohol that belongs to the family of fluorinated organic compounds. It has a molecular formula of C9H10F2O and a molecular weight of 182.17 g/mol.
Wirkmechanismus
The mechanism of action of 3-(3,5-Difluorophenyl)propan-1-ol is not fully understood, but it is believed to work by inhibiting specific enzymes or receptors in the body. 3-(3,5-Difluorophenyl)propan-1-ol has been shown to have activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and the GABA-A receptor.
Biochemische Und Physiologische Effekte
3-(3,5-Difluorophenyl)propan-1-ol has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and antitumor properties, as well as the ability to inhibit the growth of certain bacteria and viruses. 3-(3,5-Difluorophenyl)propan-1-ol has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3,5-Difluorophenyl)propan-1-ol in lab experiments is its relative ease of synthesis and purification. 3-(3,5-Difluorophenyl)propan-1-ol is also stable under a wide range of conditions, making it a useful compound for various applications. However, one of the limitations of using 3-(3,5-Difluorophenyl)propan-1-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3,5-Difluorophenyl)propan-1-ol. One area of interest is in the development of 3-(3,5-Difluorophenyl)propan-1-ol-based drugs for the treatment of various diseases. Another area of research is in the use of 3-(3,5-Difluorophenyl)propan-1-ol as a building block for the synthesis of other fluorinated organic compounds. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,5-Difluorophenyl)propan-1-ol and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Difluorophenyl)propan-1-ol has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of medicinal chemistry, where 3-(3,5-Difluorophenyl)propan-1-ol has shown promise as a potential drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(3,5-difluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNBOGNLNGJULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555085 | |
| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)propan-1-ol | |
CAS RN |
105219-37-2 | |
| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

